L-Piperacillin
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Overview
Description
L-Piperacillin is a broad-spectrum β-lactam antibiotic belonging to the ureidopenicillin class. It is a semisynthetic derivative of ampicillin and is primarily used to treat infections caused by Gram-negative bacteria, including Pseudomonas aeruginosa . The compound is often combined with tazobactam, a β-lactamase inhibitor, to enhance its efficacy against β-lactamase-producing bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Piperacillin is synthesized through a multi-step chemical process. The synthesis typically involves the acylation of 6-aminopenicillanic acid (6-APA) with a ureido group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the acylation process .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale fermentation processes followed by chemical synthesis. The fermentation process involves the cultivation of Penicillium chrysogenum, which produces 6-APA. This intermediate is then chemically modified to produce this compound .
Chemical Reactions Analysis
Types of Reactions
L-Piperacillin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the β-lactam ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various β-lactam derivatives.
Scientific Research Applications
L-Piperacillin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study β-lactam antibiotics and their interactions with β-lactamases.
Biology: Employed in microbiological studies to investigate bacterial resistance mechanisms.
Medicine: Widely used in clinical settings to treat severe bacterial infections, especially those caused by Pseudomonas aeruginosa.
Industry: Utilized in the pharmaceutical industry for the development of new antibiotic formulations.
Mechanism of Action
L-Piperacillin exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, which inhibits the final transpeptidation step of peptidoglycan synthesis. This leads to the weakening of the cell wall and eventual lysis of the bacteria . The addition of tazobactam inhibits β-lactamases, enzymes that degrade β-lactam antibiotics, thereby enhancing the efficacy of this compound .
Comparison with Similar Compounds
Similar Compounds
Ampicillin: Another β-lactam antibiotic with a similar mechanism of action but a narrower spectrum of activity.
Ticarcillin: A carboxypenicillin with activity against Pseudomonas aeruginosa but less effective against β-lactamase-producing bacteria.
Mezlocillin: A ureidopenicillin similar to L-Piperacillin but with different pharmacokinetic properties.
Uniqueness
This compound is unique due to its broad-spectrum activity and its ability to penetrate Gram-negative bacteria effectively. When combined with tazobactam, it becomes highly effective against β-lactamase-producing bacteria, making it a valuable antibiotic in treating severe infections .
Properties
Molecular Formula |
C23H27N5O7S |
---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[[(2S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C23H27N5O7S/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34)/t13-,14+,15-,20+/m0/s1 |
InChI Key |
IVBHGBMCVLDMKU-LDNFRZNASA-N |
Isomeric SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O |
Origin of Product |
United States |
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